
2-Bromo-4-chloro-1-isocyanobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-1-isocyanobenzene is an aromatic compound with the molecular formula C7H3BrClN It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and isocyanide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-isocyanobenzene typically involves the substitution reactions on a benzene ring. One common method is the electrophilic aromatic substitution, where bromine and chlorine are introduced to the benzene ring using bromination and chlorination reactions, respectively. The isocyanide group can be introduced through a nucleophilic substitution reaction using appropriate isocyanide reagents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from benzene. The process includes:
- Bromination of benzene using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
- Chlorination of the brominated benzene using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
- Introduction of the isocyanide group through a nucleophilic substitution reaction .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1-isocyanobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed depend on the type of reaction and the reagents used. For example, in a substitution reaction with an amine, the product would be an amine-substituted benzene derivative .
Scientific Research Applications
2-Bromo-4-chloro-1-isocyanobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-isocyanobenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the isocyanide group can interact with nucleophiles. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-1-fluorobenzene: Similar structure but with a fluorine atom instead of an isocyanide group.
2-Bromo-4-chlorobenzaldehyde: Contains an aldehyde group instead of an isocyanide group.
Uniqueness
2-Bromo-4-chloro-1-isocyanobenzene is unique due to the presence of the isocyanide group, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C7H3BrClN |
|---|---|
Molecular Weight |
216.46 g/mol |
IUPAC Name |
2-bromo-4-chloro-1-isocyanobenzene |
InChI |
InChI=1S/C7H3BrClN/c1-10-7-3-2-5(9)4-6(7)8/h2-4H |
InChI Key |
VGZJXNYMHQHQOU-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=C(C=C(C=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


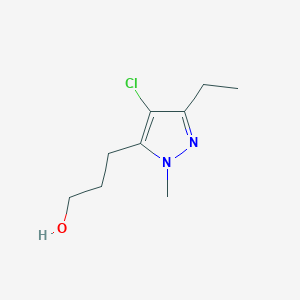
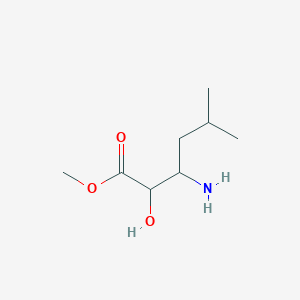
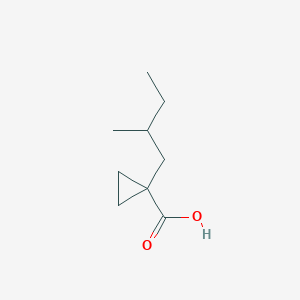
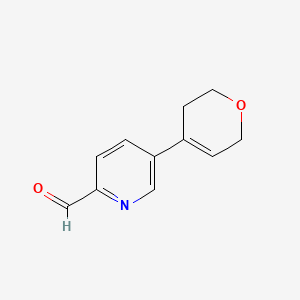

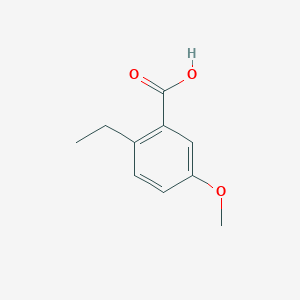
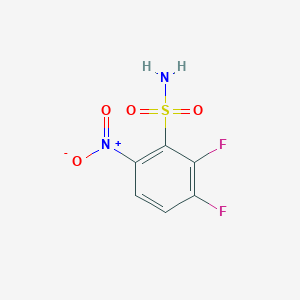
![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13625309.png)

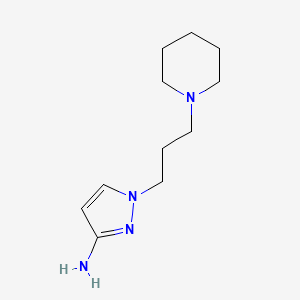


![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B13625348.png)

